4-Bromophenylhydroxylamine
Overview
Description
4-Bromophenylhydroxylamine is an organic compound with the molecular formula C6H6BrNO It is a derivative of phenylhydroxylamine, where a bromine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 4-bromonitrobenzene. The reduction can be carried out using zinc powder in the presence of hydrochloric acid, which converts 4-bromonitrobenzene to 4-bromoaniline. This intermediate is then subjected to diazotization followed by reduction to yield this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the diazotization of 4-bromoaniline followed by reduction. The diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced using a suitable reducing agent such as zinc powder in hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-bromonitrosobenzene using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to 4-bromoaniline using reducing agents such as zinc powder in acidic conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Zinc powder and hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 4-Bromonitrosobenzene.
Reduction: 4-Bromoaniline.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Bromophenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromophenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual reactivity makes it a valuable compound in various chemical processes. The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species, leading to the formation of new compounds .
Comparison with Similar Compounds
Phenylhydroxylamine: Lacks the bromine substituent, making it less reactive in certain reactions.
4-Chlorophenylhydroxylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorophenylhydroxylamine: Contains a fluorine atom, which affects its chemical properties and reactivity.
Uniqueness: 4-Bromophenylhydroxylamine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its non-halogenated counterpart. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
N-(4-bromophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRMJZVLLBFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146647 | |
Record name | 4-Bromophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-46-9 | |
Record name | 4-Bromophenylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.